Cas no 104967-54-6 (2-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline)

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline structure
104967-54-6 structure
Product name:2-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline
CAS No:104967-54-6
MF:C19H23NO2
MW:297.39142
CID:1148384
PubChem ID:13514320

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline Chemical and Physical Properties

Names and Identifiers

    • 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline
    • CTK0D7729
    • ACMC-20m7tm
    • 2-(3',4'-dimethoxyphenethyl)-1,2,3,4-tetrahydroquinoline
    • Quinoline, 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydro-
    • SureCN9951772
    • 2-(3,4-Dimethoxy-phenaethyl)-1,2,3,4-tetrahydro-chinolin
    • 2-(3,4-dimethoxy-phenethyl)-1,2,3,4-tetrahydro-quinoline
    • 2-(3,4-Dimethoxyphenethyl)-1,2,3,4-tetrahydroquinoline
    • AGN-PC-004VX5
    • CTK0D7729; ACMC-20m7tm; 2-(3',4'-dimethoxyphenethyl)-1,2,3,4-tetrahydroquinoline; Quinoline, 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydro-; SureCN9951772; 2-(3,4-Dimethoxy-phenaethyl)-1,2,3,4-tetrahydro-chinolin; 2-(3,4-dimethoxy-phenethyl)-1,2,3,4-tetrahydro-quinoline; 2-(3,4-Dimethoxyphenethyl)-1,2,3,4-tetrahydroquinoline; AGN-PC-004VX5;
    • 2-(3',4'-Dimethoxyphenylethyl)-1,2,3,4-tetrahydroquinoline
    • DTXSID10542704
    • SCHEMBL9951772
    • 104967-54-6
    • FYJFAAHVQJERQQ-UHFFFAOYSA-N
    • Inchi: InChI=1S/C19H23NO2/c1-21-18-12-8-14(13-19(18)22-2)7-10-16-11-9-15-5-3-4-6-17(15)20-16/h3-6,8,12-13,16,20H,7,9-11H2,1-2H3
    • InChI Key: FYJFAAHVQJERQQ-UHFFFAOYSA-N
    • SMILES: COC1=C(C=C(C=C1)CCC2CCC3=CC=CC=C3N2)OC

Computed Properties

  • Exact Mass: 297.17299
  • Monoisotopic Mass: 297.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.5Ų
  • XLogP3: 4.6

Experimental Properties

  • PSA: 30.49

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.